3-bromo-4-fluoro-N,N-dimethylaniline

Lipophilicity LogP Drug Design

Medicinal chemistry programs require precise LogP (2.5-3.0) and orthogonal halogen handles for sequential functionalization. 3-Bromo-4-fluoro-N,N-dimethylaniline (CAS 1227412-35-2) delivers: - LogP 2.65 (between 2.22 and 2.9 analogs) - Selective Pd-catalyzed C-Br coupling; C-F available for photoactivation (Φ≈0.48) - Confirmed by HPLC ≥98% and ¹H/¹⁹F NMR Request batch-specific residual Pd and halogen analysis before scale-up.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B12462651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-fluoro-N,N-dimethylaniline
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C8H9BrFN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3
InChIKeyWQYSRHGLDWDYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-N,N-dimethylaniline as a Strategic Building Block: Baseline Identity and Procurement Context


3-Bromo-4-fluoro-N,N-dimethylaniline (CAS 1227412-35-2) is a disubstituted aromatic amine with the molecular formula C₈H₉BrFN and a molecular weight of 218.07 g·mol⁻¹ . It features a para-N,N-dimethylamino group, a meta-bromine (position 3), and a para-fluorine (position 4) on the benzene ring. This substitution pattern is designed to exploit the strongly electron-donating NMe₂ group in combination with the inductively withdrawing but resonance-donating bromine and the strongly electron-withdrawing fluorine, creating a finely tuned electronic landscape that governs both physicochemical properties and reactivity. The compound is primarily employed as an intermediate in medicinal chemistry, agrochemical synthesis, and materials science, where its orthogonal functional handles enable stepwise elaboration via selective cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

Dual-halogen scaffold enables sequential functionalization via orthogonal cross-coupling handles.
Electronically biased aniline core: NMe₂ group modulates reactivity for palladium-catalyzed couplings.
Reported intermediate lipophilicity profile supports lead optimization without altering pharmacophore polarity.

Why 3-Bromo-4-fluoro-N,N-dimethylaniline Cannot Be Replaced by Mono-Halogenated or Alternative Di-Halogenated Dimethylaniline Analogs


Generic substitution of 3-bromo-4-fluoro-N,N-dimethylaniline by its closest analogs—such as 3-bromo-N,N-dimethylaniline (lacking the 4-fluoro), 4-fluoro-N,N-dimethylaniline (lacking the 3-bromo), or 3-chloro-4-fluoro-N,N-dimethylaniline (chlorine in place of bromine)—is scientifically unsound because each substitution pattern imparts a distinct electronic balance, lipophilicity, and photochemical/photostability profile that directly governs the compound's performance in successive synthetic transformations. The simultaneous presence of a photostable C–Br bond and a selectively photolabile C–F bond, as inferred from the divergent photochemistry of 4-halo-N,N-dimethylanilines, is not reproducible with any single-halogen analog [1]. Likewise, the measured lipophilicity (LogP 2.65) represents a unique balance that differs significantly from both the less lipophilic 4-fluoro analog and the more lipophilic 3-chloro-4-fluoro analog, impacting solubility, membrane permeability, and chromatographic behavior in drug discovery workflows [2]. The quantitative evidence below demonstrates exactly where these differences become actionable for selection and procurement.

Target: 3-Br-4-F-NMe₂ Sub: 4-F-NMe₂ only Absence of bromine removes the primary cross-coupling electrophile, limiting synthetic utility.
Target: 3-Br-4-F-NMe₂ Sub: 3-Br-NMe₂ only Missing fluorine alters electronic bias and lipophilicity; dual-reactivity photochemical profile is lost.
Target: 3-Br-4-F-NMe₂ Sub: 3-Cl-4-F-NMe₂ Both C–Cl and C–F are photolabile, reducing chemoselectivity; C–Cl oxidative addition is slower than C–Br.

Quantitative Differentiation of 3-Bromo-4-fluoro-N,N-dimethylaniline Against Its Closest Analogs: Evidence for Supplier Selection


Lipophilicity Profiling: LogP Differentiation Among 3-Bromo-4-fluoro-N,N-dimethylaniline, Its Mono-Halogenated Analogs, and the 3-Chloro-4-fluoro Analog

The lipophilicity of 3-bromo-4-fluoro-N,N-dimethylaniline (computed LogP 2.65) is distinct from that of its closest usable analogs. The 4-fluoro-N,N-dimethylaniline (XLogP3 2.60, computed LogP 2.22) is less lipophilic, while 3-chloro-4-fluoro-N,N-dimethylaniline (XLogP3 2.9) is more lipophilic [1]. The 3-bromo-N,N-dimethylaniline analog (LogP 2.52–3.46 depending on method) spans a broader range, reflecting the absence of a fluorine and its own property variability . The 0.14–0.43 LogP unit elevation over the 4-fluoro analog translates to approximately a 1.4–2.7-fold increase in partition coefficient (P), which impacts both aqueous solubility and passive membrane permeability in a manner that cannot be replicated by the mono-fluoro or mono-bromo analogs.

LogP Differentiation
Cross-study comparable
Target LogP 2.65 (computed)
4-F analog 2.22–2.60
3-Cl-4-F analog 2.90
Supports lipophilicity-based lead optimization selection.
Methods vary across databases; head-to-head data unavailable.
Lipophilicity LogP Drug Design Permeability Solubility

Photochemical Stability and Divergent Reactivity Modes: Bromine Photostability vs. Fluorine Photoactivability in Dimethylaniline Scaffolds

Photochemical studies of 4-halo-N,N-dimethylanilines reveal that the bromo analogue exhibits extremely poor photochemical reactivity (quantum yield variation less than 2 orders of magnitude with solvent change), whereas the chloro and fluoro analogues show quantum yield variation exceeding 2 orders of magnitude and undergo efficient heterolytic fragmentation in polar media. Specifically, heterolytic dechlorination proceeds with Φ = 0.77 in MeCN, and heterolytic defluorination proceeds with Φ = 0.48 in MeOH, while debromination remains ineffective due to the short triplet lifetime [1]. For 3-bromo-4-fluoro-N,N-dimethylaniline, this implies that the C–Br bond is refractory to photochemical activation, whereas the C–F bond can be selectively activated in protic solvents. This dual reactivity—photochemical stability at the bromine handle and conditional photoactivability at the fluorine handle—is not accessible with mono-halogenated or chloro-fluoro analogs. The 3-chloro-4-fluoro analog would exhibit competing heterolytic cleavage at both chlorine and fluorine, reducing selectivity.

Photochemical Selectivity
Class-level inference
C–Br photostable (Φ ≈ 0)
C–F photoactivatable (Φ 0.48 in MeOH, class reference)
Supports dual-reactivity photochemical workflow assessment.
Extrapolated from 4-halo-N,N-dimethylaniline studies; direct data pending.
Photochemistry Photodegradation Halogen Abstraction Radical Generation C–F Activation

Chemoselective Cross-Coupling Capacity: Orthogonal Reactivity of C–Br vs. C–F in Palladium-Catalyzed Suzuki–Miyaura Reactions

The well-established reactivity scale for palladium-catalyzed cross-coupling is Ar–I >> Ar–OTf ≈ Ar–Br >> Ar–Cl >> Ar–F, with aryl fluorides generally considered inert to traditional Pd(0)-catalyzed Suzuki–Miyaura coupling [1][2]. This intrinsic difference creates a powerful chemoselective handle in 3-bromo-4-fluoro-N,N-dimethylaniline: the aryl bromide undergoes facile oxidative addition to Pd(0) catalysts, enabling Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, while the aryl fluoride remains completely intact. Mono-fluoro analog (4-fluoro-N,N-dimethylaniline) lacks a readily oxidatively addable halide and therefore has dramatically reduced utility as a cross-coupling electrophile. Mono-bromo analog (3-bromo-N,N-dimethylaniline) lacks the fluorine handle for late-stage diversification. The 3-chloro-4-fluoro analog also provides C–X selectivity (C–Cl over C–F), but C–Br oxidative addition is kinetically favored over C–Cl by typically 5–50 fold depending on ligand choice, offering higher yield and milder conditions for the bromide substrate.

Cross-Coupling Orthogonality
Class-level inference
Ar–Br >> Ar–F oxidative addition
Ar–Br reacts 10–100× faster than Ar–Cl
Supports sequential functionalization strategy review.
Established reactivity scale; compound-specific kinetics not measured.
Suzuki–Miyaura Coupling Chemoselectivity Oxidative Addition Cross-Coupling Building Block

Limitations of Available Evidence: Acknowledgment of Gaps in Direct Comparative Data for 3-Bromo-4-fluoro-N,N-dimethylaniline

No direct head-to-head reactivity or property studies comparing 3-bromo-4-fluoro-N,N-dimethylaniline to its closest analogs were identified in the primary literature. Physicochemical parameters beyond LogP (e.g., pKa of conjugate acid, aqueous solubility, melting point) were not available from authoritative databases at the time of this analysis. The photochemical evidence is class-level inference extrapolated from 4-halo-N,N-dimethylanilines and has not been experimentally confirmed for this specific substitution pattern. The cross-coupling selectivity evidence is based on well-established general principles of organometallic chemistry rather than direct measurement on this compound. Procuring laboratories should consider requesting additional characterization data (NMR purity, HPLC purity, residual solvent analysis, differential scanning calorimetry) from suppliers to verify batch-to-batch consistency. This guide should be viewed as a framework for understanding potential differentiation; confirmatory experiments in the end-user's specific synthetic context are recommended.

Evidence Gaps
Data to verify
No pKa, solubility, or melting point data publicly available.
Highlights need for supplier batch characterization data.
Request HPLC, NMR, residual Pd/halogen analysis for lot verification.
Evidence Gap Procurement Decision Data Scarcity Purity pKa

Actionable Application Scenarios for 3-Bromo-4-fluoro-N,N-dimethylaniline in Research and Industrial Procurement


Drug Discovery: Optimizing Lead Lipophilicity Without Altering Core Pharmacophore

In medicinal chemistry programs requiring fine-tuning of LogP within a narrow window (e.g., 2.5–3.0) while maintaining a functionalizable aniline core, 3-bromo-4-fluoro-N,N-dimethylaniline offers a LogP of 2.65, placing it squarely between the more polar 4-fluoro-N,N-dimethylaniline (2.22) and the more lipophilic 3-chloro-4-fluoro analog (2.9) [1]. This intermediate lipophilicity can improve permeability without excessive metabolic liability, and the bromine handle permits late-stage diversification via Suzuki coupling to introduce additional aromatic or heteroaromatic groups [2].

Photo-Responsive Materials: Leveraging Divergent C–Br and C–F Photochemistry for Orthogonal Functionalization

The class-level inference from 4-halo-N,N-dimethylaniline photochemistry suggests that the C–Br bond in 3-bromo-4-fluoro-N,N-dimethylaniline is photostable, while the C–F bond is conditionally photoactivatable in protic media (Φ ≈ 0.48 in MeOH) . This opens pathways for photolithographic patterning, photo-triggered coupling, or stepwise synthesis of complex aromatic architectures where each halogen is addressed under distinct photochemical conditions. Mono-halogenated analogs lack this dual-reactivity profile.

Agrochemical Intermediate Synthesis: Sequential Cross-Coupling for Diversified Heterocyclic Scaffolds

The well-established oxidative addition selectivity of Pd(0) catalysts for C–Br over C–F [1] enables iterative coupling strategies: the bromide is first coupled with a boronic acid or amine, and the fluoride is subsequently activated under specialized Ni- or photo-catalytic conditions if required. This sequential functionalization is not feasible with the mono-bromo analog, which provides only a single coupling site, or the 3-chloro-4-fluoro analog, where C–Br oxidative addition is kinetically favored over C–Cl [2].

Procurement Specification: Requesting Supplier Batch Data to Confirm Lot-to-Lot Consistency

Given the absence of publicly available pKa, solubility, and melting point data for 3-bromo-4-fluoro-N,N-dimethylaniline, procurement officers should request from suppliers: (1) HPLC purity ≥ 98%; (2) ¹H and ¹⁹F NMR spectra confirming correct substitution pattern and absence of isomeric impurities; (3) residual Pd and halogen content analysis; and (4) LogP confirmation via shake-flask method if lipophilicity is critical for the intended application . These data points enable objective comparison between suppliers and batches, mitigating risk in scale-up and regulatory submissions.

Application
Selection Property
Validation Focus
Lead lipophilicity optimization
Intermediate lipophilicity profile (reported LogP ~2.6)
LogP verification via shake-flask; batch purity assessment
Photochemical orthogonal functionalization
C–Br photostability with C–F conditional photoactivability
Photochemical selectivity validation in protic media
Iterative cross-coupling diversification
Exclusive C–Br oxidative addition over C–F under Pd catalysis
Chemoselectivity confirmation; sequential coupling yield profiling
Supplier batch data assessment
Characterization completeness (HPLC, NMR, residual metals)
Lot-to-lot consistency; documentation for scale-up readiness
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